6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine
Description
6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine is a synthetic quinazolinimine derivative characterized by a heterocyclic quinazolinimine core substituted with methoxy groups at positions 6 and 7, a phenethyl group at position 3, and a 4-pyridinylmethylsulfanyl moiety at position 2 .
Propriétés
IUPAC Name |
6,7-dimethoxy-3-(2-phenylethyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-29-21-14-19-20(15-22(21)30-2)27-24(31-16-18-8-11-26-12-9-18)28(23(19)25)13-10-17-6-4-3-5-7-17/h3-9,11-12,14-15,25H,10,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSFWAJBKMSCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=NC=C3)CCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinimine core, followed by the introduction of the methoxy, phenethyl, and pyridinylmethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in obtaining the final product with the desired specifications.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety at position 2 serves as a nucleophilic site. Under basic conditions, this group can undergo displacement by stronger nucleophiles such as amines or alkoxides, enabling functional group diversification. For example:
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12 h (with R-NH₂) | 2-Amino-substituted quinazolinimine | 75–85 | |
| NaH, THF, 0°C (with R-OH) | 2-Alkoxy-substituted derivative | 60–70 |
The 4-pyridinylmethyl group adjacent to the sulfanyl substituent modulates electronic effects, enhancing leaving-group ability during substitution.
Oxidation of the Sulfanyl Group
The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2 h | Sulfoxide (S=O) | Bioactivity modulation |
| H₂O₂/AcOH | 60°C, 6 h | Sulfone (O=S=O) | Solubility enhancement |
Reduction of the Imine Bond
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the C=N bond in the quinazolinimine core to a C-N single bond, generating a dihydroquinazoline derivative . This reaction is critical for probing structure-activity relationships in medicinal chemistry.
Functionalization of the Pyridine Ring
The 4-pyridinylmethyl substituent undergoes electrophilic aromatic substitution (EAS) at the meta position due to electron-withdrawing effects from the nitrogen atom. Nitration and halogenation reactions proceed under standard conditions:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-3' | 3'-Nitro-pyridinyl derivative |
| Bromination | Br₂, FeBr₃, 50°C | C-3' | 3'-Bromo analog |
Demethylation of Methoxy Groups
Acidic demethylation (e.g., BBr₃ in CH₂Cl₂, −78°C) converts methoxy groups at positions 6 and 7 to hydroxyl groups, altering hydrogen-bonding capacity and metal-chelating properties . This step is pivotal for synthesizing derivatives with enhanced pharmacokinetic profiles.
Ring-Opening and Rearrangement
Under strong acidic conditions (HCl, reflux), the quinazolinimine ring undergoes hydrolysis, yielding a benzamide intermediate. Conversely, basic conditions (NaOH, EtOH) promote ring contraction or expansion pathways depending on the solvent system .
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound's interaction with ATP-binding cassette (ABC) transporters like P-glycoprotein involves reversible binding to nucleotide domains, inhibiting efflux activity . The sulfanyl and pyridinyl groups contribute to π-π stacking and hydrogen-bonding interactions critical for substrate recognition.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine is with a molar mass of approximately 432.54 g/mol. The compound features a quinazolinimine core substituted with methoxy, phenethyl, and pyridinylmethyl groups, which contribute to its reactivity and potential applications in various domains .
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic routes. The compound's reactivity can be utilized in creating derivatives that may exhibit enhanced properties or novel functionalities.
Biology
Research has indicated that 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine may possess antimicrobial and anticancer properties. Studies have focused on its biological activities, particularly its interaction with cellular targets that could lead to therapeutic effects against infections and tumors .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinazoline derivatives against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated significant activity of certain derivatives, suggesting that modifications to the quinazolinimine structure could enhance antimicrobial potency .
Medicine
The therapeutic potential of this compound is being explored for treating diseases such as cancer and infectious diseases. Its mechanism of action involves binding to specific receptors or enzymes, which can modulate their activity and influence disease pathways. Ongoing research aims to elucidate these mechanisms further to optimize therapeutic applications .
Case Study: Cancer Treatment
Research into the anticancer properties of quinazolinine compounds has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells. The structural characteristics of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine make it a candidate for further investigation as a potential chemotherapeutic agent .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to improved materials with specific properties suitable for various applications in manufacturing and materials science.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Useful in exploring reaction mechanisms |
| Biology | Antimicrobial and anticancer properties | Significant activity against bacterial strains |
| Medicine | Potential therapeutic agent | Promising results in inhibiting tumor growth |
| Industry | Development of new materials | Enhancements in material properties through modifications |
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Quinazolinimine derivatives exhibit structural diversity, primarily in their substituents at positions 2, 3, and 3. Below is a detailed comparison of the target compound with key analogs:
Structural and Physicochemical Properties
Key Structural Insights
- Substituent Effects: Phenethyl vs. Sulfanyl Moieties: The 4-pyridinylmethylsulfanyl group in the target compound provides a hydrogen-bond acceptor site, distinct from the dichlorobenzylsulfanyl group in CAS 478249-60-4, which may enhance halogen bonding .
Activité Biologique
6,7-Dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine, commonly referred to as DMPQ, is a quinazoline derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. The following sections will explore its synthesis, biological activity, and relevant research findings.
- IUPAC Name : 6,7-dimethoxy-3-(2-phenylethyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}-4(3H)-quinazolinimine
- Molecular Formula : C24H24N4O2S
- CAS Number : 691858-07-8
- Molar Mass : 432.54 g/mol
Synthesis
The synthesis of DMPQ typically involves several organic reactions:
- Formation of the quinazolinimine core.
- Introduction of methoxy, phenethyl, and pyridinylmethyl groups through substitution reactions.
- Optimization of reaction conditions for yield and purity.
Antimicrobial Activity
DMPQ has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of DMPQ
| Pathogen | Activity Level | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Moderate | 0.21 µM |
| Pseudomonas aeruginosa | Moderate | 0.21 µM |
| Candida spp. | Moderate | Not specified |
| Micrococcus luteus | Selective | Not specified |
These findings suggest that DMPQ could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Research has also focused on the cytotoxic effects of DMPQ on cancer cell lines. In vitro studies using the K562 cell line demonstrated that DMPQ exhibits low cytotoxicity but shows promise in overcoming multidrug resistance in cancer therapy.
Table 2: Cytotoxicity of DMPQ on Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison to Verapamil (IC50) |
|---|---|---|
| K562 | 0.66 | Similar |
| K562/A02 | 0.65 | Similar |
The data indicates that DMPQ may enhance the effectiveness of existing chemotherapeutics by reversing drug resistance mechanisms.
The mechanism by which DMPQ exerts its biological effects involves interactions with specific molecular targets:
- Antimicrobial Mechanism : Binding to bacterial enzymes or disrupting cell wall synthesis.
- Anticancer Mechanism : Modulating pathways involved in cell survival and apoptosis.
Case Studies
Several studies have documented the biological activity of DMPQ and its derivatives:
- Study on Antimicrobial Properties : A recent study highlighted the compound's efficacy against clinical strains of bacteria, demonstrating the potential for developing new antibiotics.
- Cytotoxicity Evaluation : Another research project assessed the effects of DMPQ on various cancer cell lines, noting its potential in reversing drug resistance.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine?
- Methodological Answer : Synthesis optimization should focus on:
- Stepwise functionalization : Begin with the quinazolinimine core and sequentially introduce substituents (e.g., phenethyl, pyridinylmethyl sulfanyl) to minimize side reactions. Evidence from analogous compounds suggests using nucleophilic aromatic substitution for sulfanyl group incorporation .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final product purity can be validated via HPLC (C18 column, methanol/water mobile phase) .
- Yield improvement : Catalytic conditions (e.g., K₂CO₃ in DMF) for sulfanyl group attachment improve yields compared to stoichiometric bases .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for methoxy (δ ~3.8–4.0 ppm), sulfanyl (δ ~2.5–3.0 ppm), and imine (δ ~8.5–9.0 ppm) signals. Compare with structurally similar quinazolinimines .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., phenethyl vs. pyridinylmethyl positioning) .
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~495–505 Da) via high-resolution MS .
Q. What solvent systems are recommended for assessing solubility and stability in biological assays?
- Methodological Answer :
- Solubility screening : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering .
- Stability : Assess hydrolytic stability under physiological pH (7.4) and temperature (37°C) over 24–48 hours. Imine groups are prone to hydrolysis under acidic conditions; adjust buffers accordingly .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyridinylmethyl sulfanyl group in biological activity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with substituent variations (e.g., benzyl sulfanyl, alkyl sulfanyl) and compare activities.
- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity). For example, replace the pyridinyl group with a phenyl moiety to assess π-π stacking contributions .
- Data interpretation : Use computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., COX-2 or bacterial enzymes) .
Q. What experimental strategies resolve contradictions in reported biological activity data for quinazolinimines?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .
- Batch consistency : Ensure compound purity (>95% by HPLC) and verify stereochemical stability (e.g., chiral HPLC for enantiomeric purity) .
- Contextual factors : Control for assay conditions (e.g., ATP concentration in kinase assays, serum content in cell cultures) that may alter observed activity .
Q. What methodologies are recommended for investigating metabolic stability and toxicity in preclinical studies?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS. Focus on demethylation (methoxy groups) and sulfanyl oxidation .
- Toxicity screening : Perform Ames tests for mutagenicity and hERG binding assays for cardiotoxicity risk. Quinazolinimines with lipophilic substituents (e.g., phenethyl) may require CYP450 inhibition profiling .
- In vivo models : Administer the compound to rodents (IV/PO) to measure pharmacokinetic parameters (e.g., half-life, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
